molecular formula C20H17BrO3 B3519450 2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate

2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate

Cat. No.: B3519450
M. Wt: 385.2 g/mol
InChI Key: SLFZKKAEQBMHTQ-UHFFFAOYSA-N
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Description

2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate is an organic compound with the molecular formula C20H17BrO3. It is a derivative of phenyl acetate, where the phenyl group is substituted with two methyl groups at the 2 and 4 positions, and the acetate group is linked to a 1-bromo-2-naphthyl group through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate typically involves the esterification of 2,4-dimethylphenol with 1-bromo-2-naphthol in the presence of a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthyl rings.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom in the naphthyl group can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: The major product is the de-brominated compound.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted naphthyl derivatives.

Scientific Research Applications

2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate has applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromine atom and the ester linkage play crucial roles in its reactivity and binding affinity. The pathways involved include nucleophilic substitution and ester hydrolysis, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylphenyl acetate: Lacks the naphthyl and bromine groups, resulting in different reactivity and applications.

    1-bromo-2-naphthyl acetate: Similar structure but without the dimethylphenyl group, affecting its chemical properties and uses.

Properties

IUPAC Name

(2,4-dimethylphenyl) 2-(1-bromonaphthalen-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO3/c1-13-7-9-17(14(2)11-13)24-19(22)12-23-18-10-8-15-5-3-4-6-16(15)20(18)21/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZKKAEQBMHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate
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2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate
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2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate
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2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate
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2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate

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